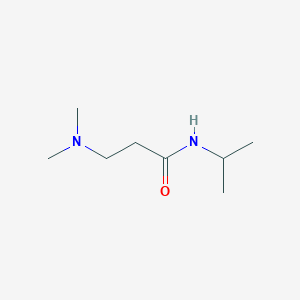
3-dimethylamino-N-isopropylpropanamide
Cat. No. B8509129
M. Wt: 158.24 g/mol
InChI Key: KCCTXRLHDDLCIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06506939B1
Procedure details


Methyl-3-dimethylaminopropionate (131 g) is stirred as isopropylamine (71 g) as added followed by 30% methanolic sodium methoxide solution (18 g). After 3 days at ambient temperature, GC analysis indicated 98% conversion. Excess isopropylamine is evaporated off under reduced pressure leaving 3-dimethylamino-N-isopropylpropanamide (155 g) as a pale yellow oil.


Name
sodium methoxide
Quantity
18 g
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
C[O:2][C:3](=O)[CH2:4][CH2:5][N:6]([CH3:8])[CH3:7].[CH:10]([NH2:13])([CH3:12])[CH3:11].C[O-].[Na+]>>[CH3:7][N:6]([CH3:8])[CH2:5][CH2:4][C:3]([NH:13][CH:10]([CH3:12])[CH3:11])=[O:2] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
131 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(CCN(C)C)=O
|
|
Name
|
|
|
Quantity
|
71 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N
|
Step Two
|
Name
|
sodium methoxide
|
|
Quantity
|
18 g
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
as added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Excess isopropylamine is evaporated off under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
3 d |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN(CCC(=O)NC(C)C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 155 g | |
| YIELD: CALCULATEDPERCENTYIELD | 98.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
